MFCD18314436
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Overview
Description
MFCD18314436 is a chemical compound with unique properties that make it valuable in various scientific fields It is known for its stability and reactivity, which allow it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314436 typically involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
MFCD18314436 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: In contrast, reduction involves the gain of electrons and is typically carried out using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The conditions for these reactions vary but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product is typically a biaryl compound, which can be further functionalized for various applications .
Scientific Research Applications
MFCD18314436 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: Researchers use it to study biochemical pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of advanced materials and chemicals, contributing to innovations in various sectors.
Mechanism of Action
The mechanism by which MFCD18314436 exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to desired outcomes in various applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MFCD18314436 include those with comparable structures and reactivity, such as other biaryl compounds synthesized through Suzuki–Miyaura coupling . Examples include biphenyl and terphenyl derivatives.
Uniqueness
What sets this compound apart from similar compounds is its specific functional groups and the resulting reactivity profile. These unique features make it particularly suitable for certain applications, such as targeted drug delivery or the synthesis of specialized materials.
Properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c1-18-14-5-4-9(6-12(14)15)10-2-3-11(8-16)13(17)7-10/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRTXHMAPJFAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684882 |
Source
|
Record name | 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-47-1 |
Source
|
Record name | 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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